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Compound of Interest

Compound Name: 3-amino-2-hydroxybutanoic acid

Cat. No.: B1247416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the

non-proteinogenic amino acid, 3-amino-2-hydroxybutanoic acid. This molecule, with its two

stereocenters, exists as four distinct stereoisomers, each with unique biological and chemical

characteristics that are of increasing interest in the fields of medicinal chemistry and drug

development. A thorough understanding of their spectroscopic properties is fundamental for

their identification, characterization, and utilization in research and development.

This document presents a summary of available spectroscopic data, detailed experimental

protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this

class of compounds.

Quantitative Spectroscopic Data
A comprehensive search of the scientific literature reveals that detailed, publicly available

spectroscopic data for all four stereoisomers of 3-amino-2-hydroxybutanoic acid is limited.

However, key data has been compiled from various sources. The following tables summarize

the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Mass

spectrometry data is generally reported as the mass-to-charge ratio (m/z) of the molecular ion.
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Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 3-Amino-2-
hydroxybutanoic Acid Stereoisomers

Stereoisomer Nucleus Solvent
Chemical Shift (δ)
in ppm

(2S,3R)- and (2S,3S)- 1H D₂O

Data not explicitly

found in public

literature

13C D₂O

Data not explicitly

found in public

literature

(2R,3S)- and (2R,3R)- 1H D₂O

Data not explicitly

found in public

literature

13C D₂O

Data not explicitly

found in public

literature

Note: A key synthetic study by Lee et al. (2004) indicates that the 1H and 13C NMR data for

the synthesized stereoisomers are consistent with previously reported values, but does not

provide the specific data within the publication. Further investigation into the cited references is

required to populate this table comprehensively.

Table 2: Infrared (IR) Spectroscopic Data for 2-Amino-3-hydroxybutanoic Acid (Isomer

unspecified)
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Wavenumber (cm⁻¹) Assignment

~3400-2800
O-H (hydroxyl and carboxylic acid), N-H

(amine), C-H stretches

~1630 N-H bend (primary amine)

~1580 C=O stretch (carboxylate)

~1450 C-H bend

~1350 O-H bend

~1100 C-O stretch (hydroxyl)

This data is based on a representative spectrum and may vary slightly between stereoisomers

and with different sample preparation methods.

Table 3: Mass Spectrometry Data for 3-Amino-2-hydroxybutanoic Acid

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Assignment

Electrospray (ESI+) 120.0655 [M+H]⁺

Electrospray (ESI-) 118.0509 [M-H]⁻

The exact mass of 3-amino-2-hydroxybutanoic acid (C₄H₉NO₃) is 119.0582 g/mol .

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize 3-amino-2-hydroxybutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the connectivity of atoms and the

stereochemistry of the molecule.

Methodology:
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Sample Preparation:

Dissolve 5-10 mg of the purified 3-amino-2-hydroxybutanoic acid isomer in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is

often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH),

which can simplify the spectrum.

Transfer the solution to a 5 mm NMR tube.

For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS) can

be added.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

suitable probe.

¹H NMR:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: Approximately 10-12 ppm.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 0-200 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Temperature: 298 K.
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2D NMR (COSY, HSQC, HMBC): These experiments can be run using standard

instrument parameters to establish connectivity and assign protons to their corresponding

carbons.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press

the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation and Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Processing:

Perform a background scan (e.g., of the empty ATR crystal or a pure KBr pellet).

Collect the sample spectrum and ratio it against the background to obtain the absorbance

or transmittance spectrum.

Identify and assign the characteristic absorption bands corresponding to the functional

groups of 3-amino-2-hydroxybutanoic acid.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule, and

to obtain information about its fragmentation pattern.

Methodology:

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with

0.1% formic acid for ESI). The concentration should be in the low µg/mL to ng/mL range.

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is

recommended for accurate mass measurements.

Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for

this type of molecule.

Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500).

Polarity: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and

[M-H]⁻ ions.

Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and

fragmented in the collision cell.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1247416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1247416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing:

Determine the accurate mass of the molecular ion.

Use the accurate mass to calculate the elemental formula.

Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural

insights.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a novel or synthesized batch of 3-amino-2-hydroxybutanoic acid.
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To cite this document: BenchChem. [Spectroscopic Properties of 3-Amino-2-hydroxybutanoic
Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247416#spectroscopic-properties-of-3-amino-2-
hydroxybutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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